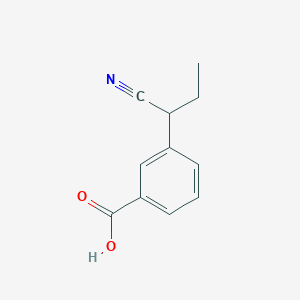

Benzoic acid, 3-(1-cyanopropyl)-

Description

Benzoic acid, 3-(1-cyanopropyl)- (CAS: 68433-03-4) is a benzoic acid derivative with a branched cyanoalkyl substituent at the 3-position. Its molecular formula is C₁₂H₁₃NO₂, and it has a molar mass of 203.24 g/mol . The substituent consists of a propyl chain with a methyl branch and a terminal cyano group (-CN), which confers electron-withdrawing properties. This structure distinguishes it from simpler benzoic acid derivatives, influencing its acidity, solubility, and reactivity.

Propriétés

IUPAC Name |

3-(1-cyanopropyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-2-8(7-12)9-4-3-5-10(6-9)11(13)14/h3-6,8H,2H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDAIFBHPFRCDIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C#N)C1=CC(=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of benzoic acid, 3-(1-cyanopropyl)- typically involves the reaction of 2-chlorobenzoic acid with an alkylnitrile in the presence of a base such as sodium amide in liquid ammonia . This method is advantageous due to its economic feasibility and industrial applicability.

Industrial Production Methods: In industrial settings, the production of benzoic acid, 3-(1-cyanopropyl)- can be achieved through similar synthetic routes, often optimized for large-scale production. The use of 2-chlorobenzoic acid metal salts as starting materials is common, and the reaction conditions are carefully controlled to ensure high yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions: Benzoic acid, 3-(1-cyanopropyl)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Reagents like nitric acid for nitration and halogens for halogenation are employed.

Major Products Formed:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of nitrobenzoic acids or halobenzoic acids.

Applications De Recherche Scientifique

Chemistry: Benzoic acid, 3-(1-cyanopropyl)- is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for more complex molecules in chemical research .

Biology and Medicine: In the pharmaceutical industry, this compound is an important intermediate in the synthesis of anti-inflammatory drugs such as ketoprofen . Its derivatives are also studied for their potential biological activities, including antimicrobial and anticancer properties .

Industry: This compound is used in the production of specialty chemicals and as a precursor for various industrial applications. Its role in the synthesis of corrosion inhibitors for stainless steel has been explored .

Mécanisme D'action

The mechanism of action of benzoic acid, 3-(1-cyanopropyl)- involves its interaction with specific molecular targets. For instance, in its role as a pharmaceutical intermediate, it undergoes metabolic transformations to exert its effects. The nitrile group can be hydrolyzed to form carboxylic acids, which then participate in various biochemical pathways .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 3-(1-cyanopropyl)-benzoic acid with structurally related benzoic acid derivatives:

Physicochemical Properties

- Acidity: The cyano group in 3-(1-cyanopropyl)-benzoic acid withdraws electron density, increasing the acidity of the carboxylic acid (pKa ~2–3) compared to esters (pKa ~4–5) . Hydroxylated derivatives (e.g., 3-hydroxy-4-methoxybenzoic acid esters) have even higher pKa values due to electron-donating groups .

- Solubility: The branched cyanoalkyl chain enhances hydrophobicity, reducing water solubility compared to polar derivatives like hydroxylated esters . Esters (e.g., isopropyl benzoate) are more lipophilic but less polar than the parent acid .

- Reactivity: Cyano groups can undergo hydrolysis to form amides or carboxylic acids under acidic/basic conditions. In contrast, isocyanates (e.g., 3-isocyanato-benzoic acid) react rapidly with water or alcohols to form ureas or carbamates .

Extraction and Partitioning Behavior

Evidence from emulsion liquid membrane studies () shows that substituents significantly impact extraction rates. Benzoic acid derivatives with higher hydrophobicity (e.g., 3-(1-cyanopropyl)-benzoic acid) likely exhibit larger distribution coefficients (m) than acetic acid but smaller than phenol. However, the branched chain may slow diffusion rates compared to linear analogs (e.g., unsubstituted benzoic acid).

Q & A

Basic: What synthetic methodologies are recommended for introducing the 1-cyanopropyl group at the 3-position of benzoic acid?

Answer:

The synthesis of 3-(1-cyanopropyl)benzoic acid typically involves electrophilic aromatic substitution or directed ortho-metalation strategies. A plausible route includes:

- Step 1: Introduce a propyl group at the 3-position of benzoic acid via Friedel-Crafts alkylation (using AlCl₃ as a catalyst) or through a directing group (e.g., -COOH) to control regioselectivity .

- Step 2: Convert the terminal carbon of the propyl chain to a nitrile group. This can be achieved via cyanoethylation using acrylonitrile under basic conditions or through a halogenation-cyanide substitution sequence (e.g., using KCN or NaCN) .

- Step 3: Purify intermediates using recrystallization or column chromatography, and confirm regiochemistry via -NMR (e.g., splitting patterns for aromatic protons) and IR spectroscopy (C≡N stretch ~2240 cm) .

Basic: How can researchers confirm the structural integrity of 3-(1-cyanopropyl)benzoic acid using spectroscopic techniques?

Answer:

A multi-technique approach is essential:

- IR Spectroscopy: Identify the nitrile group (C≡N stretch at 2240 cm) and carboxylic acid (broad O-H stretch ~2500–3000 cm) .

- NMR Spectroscopy:

- -NMR: Aromatic protons (δ 7.2–8.0 ppm, meta-substitution splitting) and propyl chain protons (δ 1.5–2.5 ppm for CH, δ 2.5–3.5 ppm for CH adjacent to nitrile) .

- -C NMR: Carboxylic acid carbon (~170 ppm), nitrile carbon (~120 ppm), and aromatic carbons .

- Mass Spectrometry: Confirm molecular weight via ESI-MS (expected [M-H] peak at m/z 192.2) and fragmentation patterns .

Advanced: How should researchers address discrepancies in crystallographic data during structural refinement of 3-(1-cyanopropyl)benzoic acid?

Answer:

Crystallographic ambiguities (e.g., disordered nitrile groups or non-planar aromatic rings) require:

- SHELXL Refinement: Use restraints for bond lengths/angles and anisotropic displacement parameters for non-hydrogen atoms. Validate with R-factors (<5% for high-resolution data) .

- Validation Tools: Cross-check using PLATON (e.g., ADDSYM for missed symmetry) and Mercury for hydrogen-bonding networks .

- Complementary Data: Compare with DFT-optimized geometries (e.g., Gaussian09) to resolve conflicting torsion angles .

Advanced: What experimental strategies are effective for assessing the stability of 3-(1-cyanopropyl)benzoic acid under varying pH and temperature conditions?

Answer:

- Thermal Stability: Use thermogravimetric analysis (TGA) to determine decomposition temperatures (e.g., mass loss >5% indicates instability). Differential scanning calorimetry (DSC) can identify phase transitions .

- pH Stability: Conduct accelerated degradation studies (e.g., 0.1 M HCl/NaOH at 40°C for 24 hours) followed by HPLC analysis (C18 column, UV detection at 254 nm) to quantify degradation products .

- Light Sensitivity: Expose to UV-Vis light (300–800 nm) and monitor changes via UV spectroscopy (shift in λ) .

Advanced: How can computational methods aid in predicting the reactivity of 3-(1-cyanopropyl)benzoic acid in catalytic reactions?

Answer:

- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic/nucleophilic sites (e.g., Fukui indices for nitrile and carboxyl groups) .

- Molecular Dynamics (MD): Simulate solvent interactions (e.g., in DMSO or water) to assess solubility and aggregation tendencies .

- Docking Studies: Model interactions with enzymes (e.g., cytochrome P450) to predict metabolic pathways or binding affinities .

Basic: What safety precautions are critical when handling 3-(1-cyanopropyl)benzoic acid in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact with nitriles (potential cyanide release under acidic conditions) .

- Ventilation: Use fume hoods during synthesis to mitigate inhalation risks.

- Waste Disposal: Neutralize nitrile-containing waste with NaOCl (bleach) before disposal .

Advanced: How can researchers optimize reaction yields for derivatives of 3-(1-cyanopropyl)benzoic acid in multi-step syntheses?

Answer:

- Design of Experiments (DoE): Use factorial design to optimize parameters (temperature, catalyst loading, solvent polarity) .

- In Situ Monitoring: Employ FTIR or Raman spectroscopy to track reaction progress (e.g., disappearance of nitrile peak) .

- Microwave-Assisted Synthesis: Reduce reaction times (e.g., from 12 hours to 30 minutes) while maintaining yields >80% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.